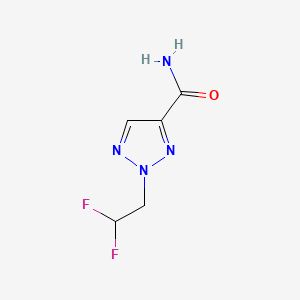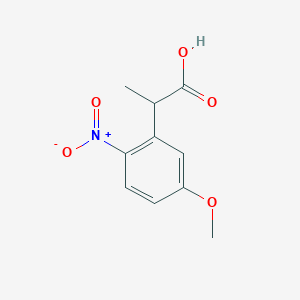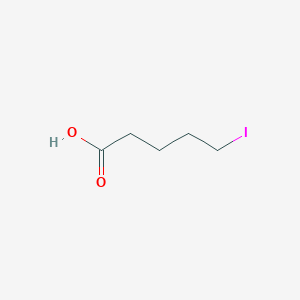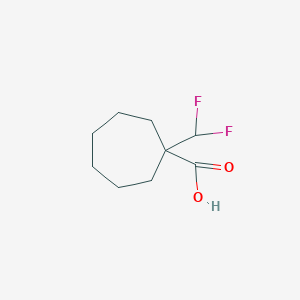
1-(Difluoromethyl)cycloheptane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)cycloheptane-1-carboxylicacid is an organic compound with the molecular formula C9H14F2O2 It is characterized by the presence of a difluoromethyl group attached to a cycloheptane ring, which is further connected to a carboxylic acid group
准备方法
The synthesis of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid typically involves the introduction of a difluoromethyl group to a cycloheptane ring followed by carboxylation. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
化学反应分析
1-(Difluoromethyl)cycloheptane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Difluoromethyl)cycloheptane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological targets such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, such as herbicides or insecticides, due to its ability to enhance the biological activity of active ingredients.
作用机制
The mechanism of action of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target of interest.
相似化合物的比较
1-(Difluoromethyl)cycloheptane-1-carboxylicacid can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a smaller cyclopropane ring, which can affect its chemical reactivity and biological activity.
1-(Difluoromethyl)cyclohexane-1-carboxylic acid: The cyclohexane ring provides different steric and electronic properties compared to the cycloheptane ring, leading to variations in reactivity and applications.
1-(Difluoromethyl)cyclooctane-1-carboxylic acid: The larger cyclooctane ring can influence the compound’s conformational flexibility and interactions with biological targets.
The uniqueness of this compound lies in its specific ring size and the presence of the difluoromethyl group, which together contribute to its distinct chemical and biological properties.
属性
分子式 |
C9H14F2O2 |
|---|---|
分子量 |
192.20 g/mol |
IUPAC 名称 |
1-(difluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c10-7(11)9(8(12)13)5-3-1-2-4-6-9/h7H,1-6H2,(H,12,13) |
InChI 键 |
ZMAZYSMADPMJBE-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


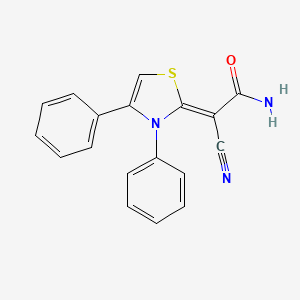
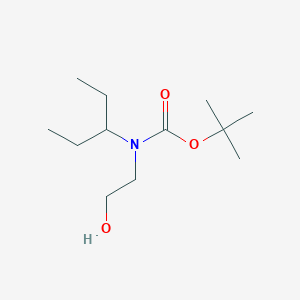
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
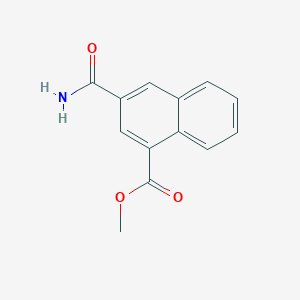
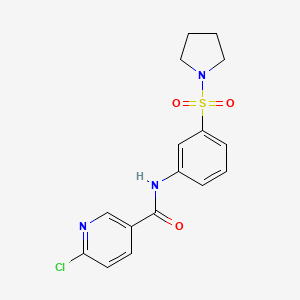
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
